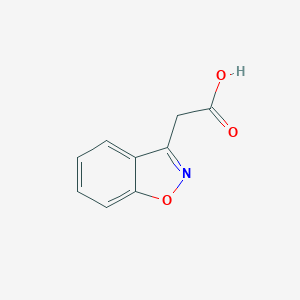

2-(1,2-Benzisoxazol-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSIAYQIMUUCRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306794 | |

| Record name | 2-(1,2-Benzisoxazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4865-84-3 | |

| Record name | 1,2-Benzisoxazole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4865-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 179803 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004865843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4865-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,2-Benzisoxazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzisoxazole-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(1,2-Benzisoxazol-3-yl)acetic acid" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(1,2-Benzisoxazol-3-yl)acetic acid, a key intermediate in the synthesis of the antiepileptic drug Zonisamide. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities. Additionally, this guide presents visualizations of key chemical pathways and experimental workflows to support researchers in their understanding and application of this compound.

Chemical and Physical Properties

This compound, also known as 1,2-Benzisoxazole-3-acetic acid, is a heterocyclic compound with the molecular formula C₉H₇NO₃.[1][2][3] It presents as a white to light yellow or light orange powder or crystalline solid.[1][2]

Identifiers and Descriptors

| Property | Value | Reference(s) |

| CAS Number | 4865-84-3 | [1][2] |

| Molecular Formula | C₉H₇NO₃ | [1][2] |

| Molecular Weight | 177.16 g/mol | [1][2] |

| InChI | InChI=1S/C9H7NO3/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12) | [1][2] |

| InChIKey | BVSIAYQIMUUCRW-UHFFFAOYSA-N | [1][2] |

| SMILES | O1C2=C(C=CC=C2)C(CC(O)=O)=N1 | [1][2] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 123 °C | |

| Boiling Point | 377.3 ± 17.0 °C (Predicted) | [2] |

| Density | 1.394 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

| pKa | 3.60 ± 0.30 (Predicted) | [2] |

Synthesis and Purification

The most common and well-documented method for the synthesis of this compound involves the reaction of 4-hydroxycoumarin with hydroxylamine.

Experimental Protocol: Synthesis from 4-Hydroxycoumarin

This protocol is adapted from established literature procedures.

Materials:

-

4-Hydroxycoumarin

-

Hydroxylamine hydrochloride

-

10% aqueous sodium carbonate solution

-

Dilute hydrochloric acid

-

Water

Procedure:

-

Prepare a solution of hydroxylamine in water by dissolving 200g of hydroxylamine hydrochloride in 1200 ml of 10% sodium carbonate solution at room temperature. The pH of this solution should be maintained between 4.5 and 5.5.

-

To this solution, add 100g of 4-hydroxycoumarin at room temperature.

-

Warm the reaction mixture to 40 °C and maintain it at 40-45 °C for 12 hours, or until the reaction is complete as monitored by a suitable analytical method (e.g., TLC).

-

After the reaction is complete, cool the mixture to 10 °C.

-

Adjust the pH of the reaction mass to 1 to 1.5 with dilute hydrochloric acid. This will cause the product to precipitate.

-

Cool the suspension to 0-5 °C and maintain this temperature for 1 hour to ensure complete precipitation.

-

Isolate the precipitated this compound by filtration.

-

Dry the product at 60-70 °C.

Purification

Recrystallization is a common method for the purification of this compound. A suitable solvent for recrystallization is aqueous ethanol.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzisoxazole ring system and the methylene protons of the acetic acid side chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, and the methylene carbon will be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and several bands corresponding to the C=C and C-H stretching and bending vibrations of the aromatic ring.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (177.16 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the isoxazole ring.

Applications and Biological Activity

The primary application of this compound is as a key starting material in the multi-step synthesis of Zonisamide, a sulfonamide anticonvulsant.[2] Zonisamide is used in the treatment of epilepsy.[2]

Synthesis of Zonisamide

The synthesis of Zonisamide from this compound is a critical industrial process. The general workflow is depicted below.

Caption: Synthetic pathway of Zonisamide from this compound.

Potential Biological Activity: Acetylcholinesterase Inhibition

While this compound itself is not primarily known for its biological activity, some derivatives of 1,2-benzisoxazole have been investigated as inhibitors of acetylcholinesterase (AChE).[4][5][6] AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme is a key therapeutic strategy for diseases such as Alzheimer's disease.[7]

The proposed mechanism involves the binding of the benzisoxazole derivative to the active site of the acetylcholinesterase enzyme, preventing it from hydrolyzing acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[7]

Caption: Mechanism of Acetylcholinesterase Inhibition by 1,2-Benzisoxazole Derivatives.

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary importance lies in its role as a precursor to the antiepileptic drug Zonisamide. While the compound itself is not known for significant biological activity, the benzisoxazole scaffold is of interest in medicinal chemistry, particularly in the context of acetylcholinesterase inhibition. This guide provides essential information for researchers working with this compound, from its synthesis and purification to its potential applications and safety considerations. Further research into the biological activities of this compound and its derivatives may reveal new therapeutic opportunities.

References

- 1. rsc.org [rsc.org]

- 2. ODM this compound Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 3. This compound | 4865-84-3 [chemicalbook.com]

- 4. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

1,2-Benzisoxazole-3-acetic acid CAS 4865-84-3

An In-depth Technical Guide to 1,2-Benzisoxazole-3-acetic acid (CAS 4865-84-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzisoxazole-3-acetic acid is a heterocyclic building block of significant interest in medicinal and synthetic chemistry. While its intrinsic biological activity is not extensively documented, it serves as a critical starting material for the synthesis of various pharmacologically active compounds. Most notably, it is a key intermediate in the production of the broad-spectrum antiepileptic drug Zonisamide.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and its pivotal role in the development of therapeutic agents.

Physicochemical Properties

1,2-Benzisoxazole-3-acetic acid is typically a white to light yellow crystalline powder.[1][3] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4865-84-3 | [4] |

| Molecular Formula | C₉H₇NO₃ | [4] |

| Molecular Weight | 177.16 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 127 - 131 °C | [1][3] |

| Boiling Point | 377.3 ± 17.0 °C (Predicted) | [2] |

| Density | 1.394 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.60 ± 0.30 (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

| InChI Key | BVSIAYQIMUUCRW-UHFFFAOYSA-N | [4] |

| Storage | Room Temperature or 2-8°C, sealed in dry conditions | [2][4] |

Spectroscopic and Analytical Data

Accurate spectroscopic characterization is essential for structure verification and quality control. While specific spectral data for this compound is not widely published in peer-reviewed journals, the expected characteristics based on its structure are described.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons are expected in the range of 7.0-8.5 ppm. A singlet corresponding to the methylene (-CH₂) protons would appear, and a broad singlet for the carboxylic acid proton (-COOH) would be observed further downfield. |

| ¹³C NMR | Aromatic carbons would typically appear in the 110-160 ppm range. Signals for the methylene carbon, the isoxazole ring carbons, and a downfield signal for the carbonyl carbon (>170 ppm) are expected. |

| Infrared (IR) | Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), C=C and C=N ring stretching in the 1450-1640 cm⁻¹ region, and a C-O stretch.[5] |

| Mass Spec. (MS) | The molecular ion peak [M]⁺ would be observed at m/z 177. Common fragmentation patterns would involve the loss of CO₂ (44 Da) or the entire acetic acid group. |

Synthesis and Chemical Reactivity

The 1,2-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, and 1,2-Benzisoxazole-3-acetic acid is a versatile intermediate for accessing this core.[3]

Synthesis of 1,2-Benzisoxazole-3-acetic acid

A common and efficient method for synthesizing the title compound is through the reaction of 4-hydroxycoumarin with hydroxylamine.[6] This process involves the ring-opening of the coumarin lactone and subsequent recyclization to form the benzisoxazole ring.

Role as a Key Intermediate for Zonisamide

The most prominent application of 1,2-Benzisoxazole-3-acetic acid is as the precursor for the anticonvulsant drug Zonisamide (1,2-benzisoxazole-3-methanesulfonamide).[1][6] The synthesis involves a two-step conversion of the acetic acid side chain into a methanesulfonamide group.

The synthesis of zonisamide from 1,2-benzisoxazole-3-acetic acid proceeds via sulfonation followed by amination.[1]

-

Sulfonation: The acetic acid starting material is reacted with a sulfonating agent, such as chlorosulfonic acid, often in an inert solvent. This step converts the -CH₂COOH group into a -CH₂SO₃Cl group.

-

Amination: The resulting sulfonyl chloride is then reacted with ammonia (amination) to replace the chlorine atom, forming the final -CH₂SO₂NH₂ sulfonamide group of Zonisamide.

Pharmacological Significance (via Derivatives)

While 1,2-Benzisoxazole-3-acetic acid itself is primarily a synthetic intermediate, the 1,2-benzisoxazole core it provides is present in numerous centrally active drugs.[3]

Zonisamide: Mechanism of Action

Zonisamide is a broad-spectrum antiepileptic drug.[1] Its anticonvulsant activity is attributed to a dual mechanism of action that differentiates it from many other antiepileptic drugs.[7][8]

-

Blockade of Voltage-Gated Sodium Channels: Zonisamide blocks the repetitive firing of voltage-sensitive sodium channels, which stabilizes neuronal membranes and prevents sustained, high-frequency seizure activity.[8][9]

-

Reduction of T-Type Calcium Currents: It reduces low-threshold T-type calcium currents in neurons.[8][9] This action is particularly relevant for controlling absence seizures.

References

- 1. [Research and development of zonisamide, a new type of antiepileptic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 3. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology | Bentham Science [eurekaselect.com]

- 4. 1,2-Benzisoxazole-3-acetic Acid | 4865-84-3 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. e-journals.in [e-journals.in]

- 7. researchgate.net [researchgate.net]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(1,2-Benzisoxazol-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 2-(1,2-Benzisoxazol-3-yl)acetic acid, a key heterocyclic compound utilized in pharmaceutical and agrochemical research. It covers the compound's fundamental chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile building block in medicinal chemistry.

Chemical Identity and Structure

This compound is a synthetic compound featuring a benzisoxazole core fused to a benzene ring, with an acetic acid group attached at the 3-position. Its formal IUPAC name is 2-(1,2-benzoxazol-3-yl)acetic acid [1][2].

Chemical Structure:

SMILES representation: C1=CC=C2C(=C1)C(=NO2)CC(=O)O[2]

Physicochemical and Pharmacological Data

The properties of this compound are summarized below. This data is crucial for its application in synthesis, formulation, and biological screening.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 2-(1,2-benzoxazol-3-yl)acetic acid | [1][2] |

| CAS Number | 4865-84-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₇NO₃ | [1][2][3][4] |

| Molecular Weight | 177.16 g/mol | [2][3][4][6] |

| Synonyms | 1,2-Benzisoxazole-3-acetic acid, Benzo[d]isoxazol-3-yl-acetic acid | [1][2][5] |

| InChI Key | BVSIAYQIMUUCRW-UHFFFAOYSA-N | [2][4][7] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical Form | Solid, powder to crystal | [4][7] |

| Color | White to Light yellow to Light orange | [4] |

| Melting Point | 123 °C | [7][8] |

| Boiling Point | 377.3 ± 17.0 °C (Predicted) | [4][7][8] |

| Density | 1.394 ± 0.06 g/cm³ (Predicted) | [4][8] |

| pKa | 3.60 ± 0.30 (Predicted) | [4] |

| Solubility | Soluble in Methanol | [4][8] |

| Storage | 2-8°C, sealed, away from moisture | [4][5][7] |

Role in Pharmaceutical Synthesis

This compound is a significant intermediate in the synthesis of various pharmaceuticals.[9] Its most notable application is as a key precursor in the production of Zonisamide, a sulfonamide anticonvulsant agent used to treat epilepsy.[4][10][11] The benzisoxazole scaffold is recognized as a "privileged structure" in drug design, appearing in compounds developed for a range of therapeutic areas including antipsychotic, anticancer, antimicrobial, and anti-inflammatory applications.[12][13][14]

The logical workflow for its primary application is visualized below.

Caption: Role of this compound as a key intermediate for Zonisamide.

Experimental Protocols: Synthesis

The synthesis of this compound and its derivatives can be achieved through several established methods. A common approach involves the cyclization of hydroxylated precursors.

Method 1: Synthesis from Hydroxycoumarins (Posner Reaction)

A reported methodology involves the synthesis of 1,2-benzisoxazole-3-acetic acid from hydroxycoumarins via the Posner reaction.[15] This method serves as a foundational step for creating various derivatives.

The general workflow for this synthesis is outlined below.

Caption: Generalized workflow for the synthesis of the target compound from hydroxycoumarins.

Protocol Details:

-

Reaction Setup: The specific hydroxycoumarin starting material is subjected to conditions characteristic of the Posner reaction.

-

Intermediate Processing: The resulting product from the Posner reaction is processed to yield 1,2-benzisoxazol-3-acetic acid.[15]

-

Derivatization (Optional): The acetic acid product can be further modified. For instance, refluxing with methyl acetate in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding methyl ester, methyl 1,2-benzisoxazol-3-yl acetate.[15] This ester can then be reduced using agents like LiAlH₄ to produce 2-(1,2-benzisoxazol-3-yl)ethanol.[15]

Method 2: One-Pot Synthesis of 1,2-Benzisoxazole Core

An alternative efficient method for creating the 1,2-benzisoxazole core involves an in situ oxime formation followed by internal cyclization. This one-pot synthesis is advantageous for its simplicity and potential for large-scale production.

Protocol Details:

-

Oxime Formation: A suitable ketone intermediate is reacted with a hydroxylamine source (e.g., hydroxylamine sulfate) in the presence of a base like potassium hydroxide. This generates the oxime in situ.

-

Cyclization: The generated oxime undergoes an intramolecular cyclization reaction, forming the stable 1,2-benzisoxazole ring system.

-

Hydrolysis: Subsequent alkaline hydrolysis can be used to deprotect other functional groups if necessary, yielding the final benzisoxazole derivative.

Biological and Pharmacological Context

The 1,2-benzisoxazole moiety is a cornerstone in the development of biologically active compounds. Derivatives have shown a wide spectrum of activities:

-

Anticancer: Certain 2-arylbenzoxazole acetic acid derivatives have demonstrated promising cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[12]

-

Antimicrobial: A naturally occurring 1,2-benzisoxazole, 3,6-dihydroxy-1,2-benzisoxazole, has shown potent antibiotic activity against multi-drug resistant Acinetobacter baumannii.[14]

-

Neurological: Beyond Zonisamide, other 1,2-benzisoxazole derivatives have been investigated as potential antipsychotics (D2/5-HT2 antagonists), antidepressants (monoamine oxidase inhibitors), and as potent inhibitors of acetylcholinesterase for treating memory dysfunction.[13]

The diverse biological activities highlight the importance of this compound as a foundational scaffold for combinatorial chemistry and drug discovery campaigns.

Safety and Handling

According to its GHS classification, this compound is harmful if swallowed and causes skin and serious eye irritation.[2][16] It may also cause respiratory irritation.[16] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[16] Work should be conducted in a well-ventilated area.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 2-(1,2-Benzoxazol-3-yl)acetic acid | C9H7NO3 | CID 301729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ivychem.com [ivychem.com]

- 4. ODM this compound Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 7. This compound | 4865-84-3 [sigmaaldrich.com]

- 8. This compound CAS#: 4865-84-3 [m.chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound | 4865-84-3 [chemicalbook.com]

- 11. This compound CAS 4865-84-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. isca.me [isca.me]

- 14. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 15. e-journals.in [e-journals.in]

- 16. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-(1,2-Benzisoxazol-3-yl)acetic Acid and its Primary Derivative, Zonisamide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action related to the benzisoxazole scaffold, focusing on the well-characterized therapeutic agent Zonisamide, for which 2-(1,2-Benzisoxazol-3-yl)acetic acid is a key synthetic precursor. While this compound is primarily recognized as a chemical intermediate, its derivative, Zonisamide, exhibits a multifaceted pharmacological profile, making it a subject of significant interest in neuropharmacology.

Part 1: this compound: A Synthetic Intermediate

This compound is principally utilized as a building block in the synthesis of more complex pharmaceutical compounds. Its most notable application is in the production of the antiepileptic and antiparkinsonian drug, Zonisamide. Currently, there is a lack of publicly available scientific literature detailing a specific, independent mechanism of therapeutic action for this compound itself. Therefore, this guide will focus on the well-documented and clinically relevant mechanism of action of its primary derivative, Zonisamide.

Part 2: Zonisamide: A Multi-Targeting Neuromodulatory Agent

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a sulfonamide anticonvulsant that is structurally distinct from other antiepileptic drugs. Its therapeutic efficacy is attributed to a combination of several mechanisms that collectively stabilize neuronal membranes and modulate synaptic transmission.[1][2]

Modulation of Voltage-Gated Ion Channels

A primary mechanism of Zonisamide is its interaction with voltage-gated sodium and calcium channels, which are crucial for the initiation and propagation of action potentials.[1][2][3]

-

Voltage-Gated Sodium Channels (VGSCs): Zonisamide blocks the repetitive firing of voltage-sensitive sodium channels.[4] It is thought to stabilize the inactive state of the channel, thereby reducing sustained high-frequency neuronal firing that is characteristic of seizure activity.[4]

-

T-Type Calcium Channels: Zonisamide also inhibits low-threshold, transient inward (T-type) calcium currents.[2][5] This action is particularly relevant in the context of absence seizures, where the rhythmic firing of thalamic neurons, driven by T-type calcium channels, plays a critical role.[1][3] By blocking these channels, Zonisamide can disrupt this abnormal rhythmic activity.[1][3][5] A study on cultured neurons from the rat cerebral cortex demonstrated a dose-dependent reduction in T-type calcium currents, with a mean reduction of 59.5% at a concentration of 500 µM.[5]

Inhibition of Carbonic Anhydrase

Zonisamide is a known inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide.[6][7] While this activity is considered weak and not the primary contributor to its antiepileptic effects, it may be associated with certain side effects, such as metabolic acidosis and kidney stone formation.[1] Zonisamide has been shown to be a potent inhibitor of specific isoforms of carbonic anhydrase.

Modulation of Neurotransmitter Systems

Zonisamide exerts a complex influence on several key neurotransmitter systems, further contributing to its overall therapeutic effect.

-

GABAergic System: Zonisamide appears to enhance GABAergic neurotransmission. Studies have shown that it can increase the release of GABA and may also modulate GABA transporters.[1] One study indicated that Zonisamide treatment leads to an upregulation of the neuronal glutamate transporter EAAC-1 and a downregulation of the GABA transporter GAT-1, which would be expected to increase synaptic GABA concentrations.[8]

-

Glutamatergic System: The drug has been shown to inhibit the release of the excitatory neurotransmitter glutamate.[1][3] This effect may be secondary to its actions on voltage-gated ion channels.

-

Dopaminergic and Serotonergic Systems: Zonisamide has been observed to facilitate both dopaminergic and serotonergic neurotransmission.[9] The effects on dopamine are dose-dependent, with therapeutic concentrations increasing extracellular dopamine levels, while higher concentrations lead to a decrease.[1] This modulation of monoamine systems may contribute to its efficacy in treating non-motor symptoms of Parkinson's disease.[10]

-

Monoamine Oxidase-B (MAO-B) Inhibition: Zonisamide is a reversible and competitive inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine.[11][12] This inhibition of MAO-B leads to increased dopamine levels in the brain and is thought to be a key mechanism in its antiparkinsonian effects.[11]

Data Presentation

The following tables summarize the available quantitative data for the pharmacological actions of Zonisamide.

| Target Enzyme | Isoform | Inhibition Constant (Ki) | Species | Reference |

| Carbonic Anhydrase | hCA II | 35.2 nM | Human | [7] |

| Carbonic Anhydrase | hCA V | 20.6 nM | Human | [7] |

| Monoamine Oxidase B | MAO-B | 3.1 ± 0.3 µM | Human | [12] |

| Monoamine Oxidase B | MAO-B | 2.9 ± 0.5 µM | Rat | [12] |

| Target Enzyme | IC50 | Species | Reference |

| Monoamine Oxidase B | ~25 µM | Mouse | [11] |

| Channel/Receptor | Effect | Concentration | Cell Type/System | Reference |

| T-Type Calcium Channels | 59.5% reduction of current | 500 µM | Rat Cortical Neurons | [5] |

| GABA Receptor Complex | Decreased [3H]muscimol binding | 100 µM | Rat Brain | [13] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is used to measure the flow of ions through channels in the cell membrane, allowing for the characterization of Zonisamide's effects on voltage-gated sodium and T-type calcium channels.

Objective: To determine the effect of Zonisamide on the activity of voltage-gated ion channels.

Methodology:

-

Cell Preparation: Cultured neurons (e.g., from rat cerebral cortex) or cell lines heterologously expressing the channel of interest (e.g., HEK293 cells) are plated on glass coverslips.[2][5][14][15][16][17]

-

Solutions:

-

External (Bath) Solution: Contains physiological concentrations of ions such as NaCl, KCl, CaCl2, MgCl2, and a buffer like HEPES to maintain pH.[14][16]

-

Internal (Pipette) Solution: Mimics the intracellular ionic environment and typically contains a high concentration of K+ or Cs+ salts, a calcium buffer (e.g., EGTA), ATP, and a buffer like HEPES.[14][16]

-

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.[14][15][16]

-

Recording:

-

A micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance "giga-seal".[14][15][16]

-

A brief pulse of stronger suction ruptures the cell membrane under the pipette tip, establishing the "whole-cell" configuration.[14][15][16]

-

The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit ion channel currents.[14][15][16]

-

-

Drug Application: Zonisamide is applied to the bath solution at various concentrations, and the resulting changes in ion channel currents are recorded and analyzed.[2][5]

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into Zonisamide's effects on neurotransmitter release and reuptake.

Objective: To measure the effect of Zonisamide on the extracellular concentrations of dopamine, serotonin, GABA, and glutamate in specific brain regions.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum, hippocampus) of an anesthetized rat.[18][19][20]

-

Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[18][19][20]

-

Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semipermeable membrane, are collected at regular intervals.[18][19][20]

-

Drug Administration: A baseline of neurotransmitter levels is established, after which Zonisamide is administered (e.g., intraperitoneally or through the dialysis probe).[19]

-

Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection to quantify the concentrations of the neurotransmitters and their metabolites.[18][19][20]

Enzyme Inhibition Assays

These assays are used to determine the inhibitory potency of Zonisamide on enzymes like carbonic anhydrase and MAO-B.

Objective: To quantify the inhibitory effect of Zonisamide on target enzyme activity.

Methodology (Example: MAO-B Inhibition Assay):

-

Preparation: Homogenates of mouse brain tissue or purified recombinant MAO-B are used as the enzyme source.[11][21]

-

Incubation: The enzyme preparation is incubated with a substrate for MAO-B (e.g., benzylamine) in the presence of varying concentrations of Zonisamide.[11][21]

-

Detection: The product of the enzymatic reaction is measured. For example, a fluorometric assay can be used where a non-fluorescent probe is converted to a fluorescent product in the presence of hydrogen peroxide, a byproduct of the MAO-B reaction.[21]

-

Data Analysis: The rate of product formation at each Zonisamide concentration is measured, and the data are used to calculate the IC50 or Ki value.[11][12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Zonisamide's multifaceted mechanism of action at the synapse.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Caption: Workflow for in vivo microdialysis.

References

- 1. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Zonisamide block of cloned human T-type voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Zonisamide? [synapse.patsnap.com]

- 4. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibition. Insight into the characteristics of zonisamide, topiramate, and the sulfamide cognate of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of zonisamide on molecular regulation of glutamate and GABA transporter proteins during epileptogenesis in rats with hippocampal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. benchchem.com [benchchem.com]

- 11. The Antiepileptic Drug Zonisamide Inhibits MAO-B and Attenuates MPTP Toxicity in Mice: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interactions of Monoamine Oxidases with the Antiepileptic Drug Zonisamide: Specificity of Inhibition and Structure of the Human Monoamine oxidase B Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of zonisamide with benzodiazepine and GABA receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Whole Cell Patch Clamp Protocol [protocols.io]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. Patch Clamp Protocol [labome.com]

- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Zonisamide enhances delta receptor-associated neurotransmitter release in striato-pallidal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

The Multifaceted Biological Activities of 2-(1,2-Benzisoxazol-3-yl)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 2-(1,2-Benzisoxazol-3-yl)acetic acid have garnered significant attention due to their diverse pharmacological properties, ranging from anticonvulsant and anticancer to antimicrobial activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these promising compounds, with a focus on quantitative data and detailed experimental methodologies.

Anticonvulsant Activity

Derivatives of this compound are most notably recognized for their potential in the treatment of epilepsy. The parent compound itself is a key intermediate in the synthesis of the marketed anticonvulsant drug, Zonisamide.[1] Research has explored various modifications of the acetic acid moiety to develop novel anticonvulsant agents with improved efficacy and safety profiles.

A noteworthy class of derivatives are the N-substituted pyrrolidine-2,5-diones synthesized from a related benzisoxazole precursor. These compounds have demonstrated potent activity in preclinical models of epilepsy.

Table 1: Anticonvulsant Activity of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione Derivatives [2]

| Compound ID | Substitution on Pyrrolidine-2,5-dione | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |

| 7d | Cyclohexyl | - | 42.30 |

| 8a | 4-Fluorophenyl | 14.90 | - |

MES: Maximal Electroshock Test; scPTZ: Subcutaneous Pentylenetetrazole Test. Lower ED₅₀ values indicate higher potency.

Experimental Protocols

Maximal Electroshock (MES) Test: [2]

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animal Model: Male Wistar rats (150-200 g).

-

Compound Administration: Test compounds are administered orally (p.o.).

-

Procedure: An electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.

-

Endpoint: The ability of the compound to prevent the hind limb tonic extensor component of the seizure is recorded.

-

Quantification: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test: [2]

This test is a model for absence seizures.

-

Animal Model: Male albino mice (20-25 g).

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.).

-

Procedure: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose known to induce clonic seizures (e.g., 85 mg/kg).

-

Endpoint: The ability of the compound to prevent clonic seizures for a defined period is observed.

-

Quantification: The ED₅₀ is determined.

Potential Signaling Pathways in Anticonvulsant Activity

While the exact signaling pathways for all this compound derivatives are not fully elucidated, the known mechanisms of related anticonvulsants suggest potential targets. Zonisamide, for instance, is known to block voltage-sensitive sodium and T-type calcium channels. Furthermore, many anticonvulsant effects are mediated through the modulation of inhibitory and excitatory neurotransmission. The adenosine A₁ receptor signaling pathway, which leads to neuronal hyperpolarization and suppression of synaptic transmission, is a key pathway in the endogenous control of seizures and a target for some anticonvulsant drugs.[3]

Caption: Potential mechanisms of anticonvulsant action.

Anticancer Activity

The benzoxazole scaffold, structurally similar to benzisoxazole, is present in compounds with demonstrated anticancer properties.[4] Derivatives of 2-arylbenzoxazole acetic acid have shown promising cytotoxic activity against various cancer cell lines.[4] This suggests that this compound derivatives are also worthy of investigation as potential anticancer agents.

Table 2: In Vitro Anticancer Activity of 2-Arylbenzoxazole-5-acetic Acid Derivatives [4]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | Promising |

| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast) | Promising |

| Analogue of UK-1 (IA) | MCF-7 (Breast) | 1.5 |

| Analogue of UK-1 (IA) | HT-29 (Colon) | 9.1 |

| 5-chlorotolylbenzoxazole | DNA topoisomerase II | 22.3 |

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate greater potency.

Experimental Protocol

MTT Assay for Cytotoxicity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC₅₀ value is determined.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity

The benzisoxazole nucleus is also a component of compounds exhibiting antimicrobial properties. While specific data for derivatives of this compound is limited, related benzisoxazole structures have shown activity against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Benzisoxazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) |

| Pyrazolo-1,2-benzothiazine acetamides (7b) | S. aureus (susceptible, MRSA, MDRSA) | 16 |

| Pyrazolo-1,2-benzothiazine acetamides (7h) | S. aureus (susceptible, MRSA, MDRSA) | 8 |

MIC: Minimum Inhibitory Concentration. Lower values indicate greater potency. Data from a study on related benzothiazine derivatives.[5]

Experimental Protocol

Broth Microdilution Method for MIC Determination:

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Caption: General synthetic routes to derivatives.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a wide spectrum of biological activities. The existing data, particularly in the area of anticonvulsant research, highlights the therapeutic potential of this scaffold. Further exploration of this chemical space, guided by the methodologies outlined in this guide, is warranted to develop novel and effective therapeutic agents for a range of diseases. Future research should focus on elucidating the specific molecular targets and signaling pathways of these derivatives to enable rational drug design and optimization.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Auxin Potential of 2-(1,2-Benzisoxazol-3-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1,2-Benzisoxazol-3-yl)acetic acid, a compound identified as a synthetic auxin. While primarily known as an intermediate in the synthesis of the anticonvulsant drug zonisamide, its structural similarity to natural auxins and reported auxin-like activities suggest its potential as a plant growth regulator and herbicide. This document consolidates available information on its chemical properties, synthesis, and known biological effects. Furthermore, it offers detailed experimental protocols for classic auxin bioassays that can be adapted to quantify the auxin activity of this and related compounds. This guide aims to serve as a foundational resource for researchers interested in exploring the agricultural and biotechnological applications of this compound.

Introduction

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, root formation, and apical dominance. Synthetic auxins are man-made compounds that mimic the effects of natural auxins, such as indole-3-acetic acid (IAA). These synthetic analogues have found widespread applications in agriculture as herbicides, rooting agents, and fruit development promoters.

This compound has been identified as a heteroauxin, indicating its potential to exhibit auxin-like activities. Its derivatives, particularly N-substituted acetamides, have been investigated for their herbicidal properties, which are intrinsically linked to their auxin-like mode of action. This guide delves into the technical details of this compound, providing a basis for further research into its specific auxin effects and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 4865-84-3 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | White to light yellow or light orange powder/crystal |

| Melting Point | 123 °C |

| Boiling Point | 377.3 °C at 760 mmHg |

| Solubility | Soluble in Methanol |

| pKa | 3.60 ± 0.30 (Predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the Posner reaction, starting from 4-hydroxycoumarin and hydroxylamine.

Experimental Protocol: Synthesis via Posner Reaction

Materials:

-

4-hydroxycoumarin

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

-

Water

-

Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Preparation of the Oxime: Dissolve 4-hydroxycoumarin in ethanol in a round-bottom flask. Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

-

Reaction: Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cyclization and Rearrangement: Upon completion, cool the reaction mixture and acidify with hydrochloric acid to induce the rearrangement and cyclization to form this compound.

-

Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Biological Activity and Mechanism of Action

Auxin-like Activity

This compound is classified as a synthetic auxin. At supraoptimal concentrations, this class of compounds can induce ethylene biosynthesis and abscisic acid accumulation, leading to growth inhibition, senescence, and ultimately, plant death, which forms the basis of their herbicidal action. The specific dose-response relationship for the auxin-like effects of this compound has not been extensively documented in publicly available literature. To characterize its potency and efficacy as a synthetic auxin, established bioassays are required.

General Auxin Signaling Pathway

Synthetic auxins are believed to act through the same signaling pathway as natural auxins. The canonical auxin signaling pathway is initiated by the binding of auxin to the TIR1/AFB family of F-box proteins, which are part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to various physiological responses.

Experimental Protocols for Auxin Bioassays

To quantitatively assess the auxin activity of this compound, the following standard bioassays can be employed. Researchers should adapt these protocols to establish dose-response curves and determine optimal concentrations for specific effects.

Avena Coleoptile Curvature Test

This classic bioassay measures the curvature of oat (Avena sativa) coleoptiles in response to asymmetrically applied auxin.

Materials:

-

Oat (Avena sativa) seeds

-

Agar powder

-

This compound

-

Petri dishes, glass holders, and other standard laboratory equipment

-

A dark room with a red safelight

Procedure:

-

Seed Germination: Germinate Avena seeds in the dark for 2-3 days until the coleoptiles are approximately 2-3 cm long.

-

Preparation of Agar Blocks: Prepare a 1.5-2% agar solution. While hot, add various concentrations of this compound to create a dilution series (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Pour the agar into thin layers and cut into small, uniform blocks (e.g., 2x2x1 mm).

-

Coleoptile Preparation: Under a red safelight, decapitate the coleoptiles by removing the apical 2-3 mm.

-

Application of Agar Blocks: Place a prepared agar block asymmetrically on the cut surface of each coleoptile.

-

Incubation: Place the seedlings in a humid, dark environment for 1.5-2 hours.

-

Measurement: Measure the angle of curvature of the coleoptiles. The degree of curvature is proportional to the concentration of the auxin.

Pea Stem Elongation Test

This assay measures the elongation of stem segments from etiolated pea (Pisum sativum) seedlings.

Materials:

-

Pea (Pisum sativum) seeds

-

Buffer solution (e.g., phosphate buffer with sucrose)

-

This compound

-

Petri dishes, razor blades, ruler

Procedure:

-

Seedling Growth: Grow pea seedlings in complete darkness for 7-10 days until the third internode is well-developed.

-

Segment Excision: Under dim light, excise a uniform segment (e.g., 10 mm) from the third internode of the pea stems.

-

Incubation: Float the segments in petri dishes containing the buffer solution with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

-

Measurement: After 18-24 hours of incubation in the dark, measure the final length of the stem segments. The increase in length corresponds to the auxin activity.

Adventitious Root Formation Bioassay

This bioassay assesses the ability of the compound to induce the formation of adventitious roots on cuttings.

Materials:

-

Mung bean (Vigna radiata) or other suitable plant cuttings

-

Hoagland solution or other nutrient medium

-

This compound

-

Test tubes or small beakers

Procedure:

-

Preparation of Cuttings: Take uniform cuttings (e.g., from the hypocotyl of etiolated mung bean seedlings).

-

Treatment: Place the basal end of the cuttings in test tubes containing the nutrient solution supplemented with a range of concentrations of this compound (e.g., 0, 0.1, 1, 10, 50, 100 µM).

-

Incubation: Maintain the cuttings under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod) for 7-14 days.

-

Data Collection: Count the number of adventitious roots formed on each cutting. The number of roots is indicative of the auxin activity.

Data Presentation

The quantitative data obtained from the bioassays should be summarized in tables to facilitate comparison of the effects of different concentrations of this compound.

Table 1: Hypothetical Data from Avena Coleoptile Curvature Test

| Concentration (µM) | Average Curvature (degrees) ± SD |

| 0 (Control) | 2.1 ± 0.5 |

| 0.01 | 5.3 ± 0.8 |

| 0.1 | 12.7 ± 1.2 |

| 1 | 25.4 ± 2.1 |

| 10 | 38.9 ± 3.5 |

| 100 | 28.6 ± 2.9 |

Table 2: Hypothetical Data from Pea Stem Elongation Test

| Concentration (µM) | Average Elongation (mm) ± SD |

| 0 (Control) | 1.5 ± 0.3 |

| 0.01 | 2.8 ± 0.4 |

| 0.1 | 5.1 ± 0.6 |

| 1 | 8.9 ± 0.9 |

| 10 | 12.3 ± 1.1 |

| 100 | 9.7 ± 1.0 |

Table 3: Hypothetical Data from Adventitious Root Formation Assay

| Concentration (µM) | Average Number of Roots ± SD |

| 0 (Control) | 3.2 ± 1.1 |

| 0.1 | 8.7 ± 1.5 |

| 1 | 15.4 ± 2.3 |

| 10 | 22.1 ± 3.0 |

| 50 | 18.5 ± 2.7 |

| 100 | 12.8 ± 2.1 |

Conclusion

This compound represents a promising but understudied synthetic auxin. While its primary commercial use is outside the agricultural sector, its inherent auxin-like properties warrant further investigation. The experimental protocols and background information provided in this guide offer a solid starting point for researchers to systematically characterize its biological activity. Such studies could unveil novel applications in plant tissue culture, as a rooting agent, or as a selective herbicide, contributing to the development of new tools for agriculture and biotechnology.

Anticancer Potential of 2-(1,2-Benzisoxazol-3-yl)acetic Acid Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-benzisoxazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide focuses on the anticancer potential of a specific class of these compounds: analogues of 2-(1,2-Benzisoxazol-3-yl)acetic acid. While direct and extensive research on this particular scaffold is still emerging, this document synthesizes the available data on related benzisoxazole and benzoxazole derivatives to provide insights into their potential as anticancer agents. We will explore their synthesis, cytotoxic activities, and proposed mechanisms of action, including the induction of apoptosis. This guide also provides detailed experimental protocols for key assays used in the evaluation of these compounds and visualizes relevant biological pathways and experimental workflows.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of many clinically used anticancer drugs. The 1,2-benzisoxazole ring system is of particular interest due to its diverse pharmacological activities, which include antipsychotic, antimicrobial, and, notably, anticancer effects.[1]

The introduction of an acetic acid moiety at the 3-position of the 1,2-benzisoxazole ring presents an interesting avenue for the development of new anticancer drugs. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, it can serve as a handle for the synthesis of various derivatives, such as esters and amides, allowing for the fine-tuning of physicochemical properties and pharmacological activity.

While comprehensive studies on a wide range of this compound analogues are limited in the publicly available literature, research on structurally similar compounds, such as 2-arylbenzoxazole acetic acid derivatives, has shown promising cytotoxic activities.[2] These findings suggest that the acetic acid functional group, when attached to a benzisoxazole or a related heterocyclic core, may play a crucial role in the anticancer efficacy of these molecules.[2]

This guide aims to provide a thorough overview of the current understanding of the anticancer potential of this compound analogues by examining the available data, outlining key experimental methodologies for their evaluation, and visualizing the potential mechanisms through which they may exert their effects.

Synthesis of this compound and its Analogues

The synthesis of the core structure, this compound, can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted precursor. For instance, the synthesis can start from hydroxycoumarins via a Posner reaction.[3]

A general synthetic workflow for creating a library of analogues for structure-activity relationship (SAR) studies would typically involve the initial synthesis of the core acetic acid compound, followed by derivatization of the carboxylic acid group to form esters, amides, or other functional groups. Modifications to the benzisoxazole ring itself, such as the introduction of substituents at various positions, would allow for a comprehensive exploration of the chemical space and its impact on anticancer activity.

Figure 1: General synthetic workflow for this compound analogues.

In Vitro Anticancer Activity

The evaluation of the anticancer potential of novel compounds begins with in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For context, the following table summarizes the in vitro anticancer activity of some 2-arylbenzoxazole-5-acetic acid derivatives against human breast (MCF-7) and colon (HCT-116) cancer cell lines.[2]

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected 2-Arylbenzoxazole-5-acetic Acid Derivatives [2]

| Compound | R | Cancer Cell Line | IC50 (µM) |

| 5 | 3-benzyloxyphenyl | MCF-7 | 10.2 |

| HCT-116 | > 200 | ||

| 6 | 4-benzyloxyphenyl | MCF-7 | 15.5 |

| HCT-116 | > 200 | ||

| 10 | 4-methoxyphenyl | MCF-7 | 12.3 |

| HCT-116 | 45.7 | ||

| 11 | 3,4-dimethoxyphenyl | MCF-7 | 18.9 |

| HCT-116 | 50.1 | ||

| Doxorubicin | (Reference Drug) | MCF-7 | 1.1 |

| HCT-116 | 1.5 |

Data extracted from a study on 2-arylbenzoxazole-5-acetic acid derivatives, which are structurally related to the topic of this guide.[2] These compounds are not direct analogues of this compound.

Mechanism of Action: Induction of Apoptosis

A common mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several studies on benzisoxazole and benzoxazole derivatives have indicated their ability to trigger apoptosis in cancer cells.[4][5] The apoptotic process is a tightly regulated cascade of molecular events that can be broadly divided into two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Key molecular markers that are often investigated to confirm the induction of apoptosis include the activation of caspases (e.g., cleavage of pro-caspase-3 to its active form), the release of cytochrome c from the mitochondria, and changes in the expression levels of the Bcl-2 family of proteins, which are key regulators of the intrinsic pathway.

Figure 2: Proposed intrinsic pathway of apoptosis induced by the compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer potential of novel compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogues for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Annexin V-FITC Apoptosis Assay

This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Figure 3: Experimental workflow for the Annexin V-FITC apoptosis assay.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

-

Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available evidence, primarily from studies on structurally related benzoxazole derivatives, suggests that analogues of this compound represent a promising class of compounds for the development of novel anticancer agents. The presence of the acetic acid moiety appears to be a favorable structural feature for enhancing cytotoxic activity. The likely mechanism of action involves the induction of apoptosis, a hallmark of many effective chemotherapeutic drugs.

However, to fully elucidate the anticancer potential of this specific scaffold, further research is imperative. Future studies should focus on:

-

Synthesis and Screening: The synthesis of a diverse library of this compound analogues and their systematic screening against a broad panel of cancer cell lines to establish a comprehensive structure-activity relationship.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the anticancer activity of the most potent analogues, including the identification of their specific cellular targets and the detailed elucidation of the signaling pathways they modulate.

-

In Vivo Efficacy: Evaluation of the in vivo antitumor efficacy and toxicity of lead compounds in preclinical animal models of cancer.

By addressing these key areas, the full therapeutic potential of this compound analogues can be unlocked, potentially leading to the development of new and effective treatments for cancer.

References

- 1. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. esisresearch.org [esisresearch.org]

Herbicidal Properties of 2-(1,2-Benzisoxazol-3-yl)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(1,2-benzisoxazol-3-yl)acetic acid represent a class of compounds with notable herbicidal properties. Research into these molecules has revealed their potential for effective weed management, particularly in paddy field environments. This technical guide provides an in-depth overview of the synthesis, herbicidal activity, and putative mode of action of these derivatives, with a focus on N-substituted acetamides. The information is intended to support further research and development in this area.

Herbicidal Activity: Quantitative Data

The herbicidal efficacy of various N-substituted 2-(1,2-benzisoxazol-3-yl)acetamide derivatives has been evaluated. The following tables summarize the herbicidal ratings of these compounds against a range of paddy weed species. The data is adapted from studies by Sato et al. (1985).[1]

Table 1: Herbicidal Activity of N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamides

| Compound No. | R¹ | R² | R³ | Herbicidal Rating (50 g/a) |

| 9a | H | H | Me | 3 |

| 9b | 5-Cl | H | Me | 4 |

| 9c | 5-Br | H | Me | 4 |

| 9d | 5-F | H | Me | 4 |

| 9e | 5-Me | H | Me | 4 |

| 9f | 5-sec-Bu | H | Me | 3 |

| 9g | 5-Ph | H | Me | 2 |

| 9h | 5-OMe | H | Me | 3 |

| 9i | 7-Cl | H | Me | 4 |

| 9j | 7-Me | H | Me | 4 |

| 9k | 4,6-Cl₂ | H | Me | 3 |

| 9l | 5,7-Me₂ | H | Me | 3 |

| 9m | 5-Me-7-Cl | H | Me | 4 |

| 9n | H | H | Et | 4 |

| 9o | H | 2-Me | Me | 3 |

| 9p | H | 4-Me | Me | 3 |

| 9q | H | 4-Cl | Me | 3 |

Herbicidal Rating Scale: 5 (Complete kill) to 0 (No effect).

Table 2: Herbicidal Activity of α-Substituted N-α,α-dimethylbenzyl-(1,2-benzisoxazol-3-yl)acetamides

| Compound No. | R⁴ | R⁵ | Herbicidal Rating (50 g/a) |

| 10a | Br | H | 5 |

| 10b | Br | Br | 4 |

| 11a | Cl | H | 5 |

| 11b | Cl | Cl | 4 |

| 12a | Me | H | 4 |

| 12b | Et | H | 4 |

| 12c | n-Pr | H | 3 |

| 12d | n-Bu | H | 3 |

Herbicidal Rating Scale: 5 (Complete kill) to 0 (No effect).

The data indicates that substitution at the α-position of the acetamide side chain, particularly with halogens, significantly enhances herbicidal activity. The compound N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide (10a) was identified as the most potent derivative in these studies.

Experimental Protocols

Synthesis of N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamides

A general procedure for the synthesis of the title compounds is outlined below, based on the methods described by Sato et al. (1985).

Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acids (5) These starting materials can be synthesized from the corresponding 4-hydroxycoumarins (3) and hydroxylamine through a Posner reaction.

Step 2: Synthesis of α-Alkyl-α-methylbenzylamines (8) A method for the synthesis of α,α-dimethylbenzylamine involves the hydrolysis of α,α-dimethylbenzyl isocyanate with 8N hydrochloric acid, followed by neutralization and distillation.

Step 3: Condensation Reaction The target N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamides (9) are synthesized by the condensation of 1,2-benzisoxazole-3-acetic acids (5) with the appropriate α-alkyl-α-methylbenzylamines (8). A coupling reagent such as 2-chloro-1-methylpyridinium iodide or 2-fluoro-1-methyl-pyridinium p-toluenesulfonate can be employed.

Step 4: α-Halogenation and Alkylation For the synthesis of α-substituted derivatives (10, 11, and 12), the parent acetamide (9a) is treated with a strong base like n-butyllithium to form an anion. Subsequent reaction with a halogenating agent (e.g., bromine or N-chlorosuccinimide) or an alkyl halide yields the corresponding α-halo or α-alkyl derivatives.

Herbicidal Activity Assay (Paddy Field Simulation)

The following is a representative protocol for evaluating the herbicidal efficacy of the compounds in a simulated paddy field environment, based on common practices for such studies.

1. Plant Material and Growth Conditions:

-

Test weed species are sown in plastic pots filled with paddy soil. Common species for testing include Echinochloa crus-galli (barnyard grass), Monochoria vaginalis, and Cyperus difformis.

-

Pots are maintained in a greenhouse under controlled conditions, and a shallow water layer (paddy condition) is established.

2. Herbicide Application:

-

Test compounds are formulated as emulsifiable concentrates or wettable powders.

-

For post-emergence application, the formulated herbicides are sprayed uniformly over the foliage of the weeds at a specific growth stage (e.g., 2-3 leaf stage).

-

A range of concentrations is typically tested to determine the dose-response relationship.

3. Evaluation of Herbicidal Efficacy:

-

Herbicidal injury is visually assessed at set time points after application (e.g., 7, 14, and 21 days).

-

A rating scale is used to quantify the herbicidal effect, where 0 represents no injury and 100 (or 5 in the case of the cited study) represents complete plant death.

-

Parameters such as growth inhibition, chlorosis, necrosis, and morphological abnormalities are considered.

-

For more quantitative data, fresh or dry weight of the surviving plant material can be measured and compared to untreated controls.

Signaling Pathways and Mode of Action

1,2-Benzisoxazole-3-acetic acid has been reported to exhibit auxin-like activity. Synthetic auxins are a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable in plants, leading to supraoptimal auxin levels and ultimately, plant death in susceptible species.[2][3][4] The proposed mode of action involves the perception of the auxin-like herbicide by specific receptor proteins.

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[3][5] Binding of an auxin or auxin-like herbicide to this receptor complex leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[3][5] The degradation of these repressors allows for the expression of auxin-responsive genes, which at herbicidal concentrations, leads to a cascade of phytotoxic effects including epinastic growth, growth inhibition, senescence, and tissue decay.[2][3]

References

In-Depth Technical Guide: 2-(1,2-Benzisoxazol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1,2-Benzisoxazol-3-yl)acetic acid, a key intermediate in the synthesis of the antiepileptic drug Zonisamide.[1] This document details its chemical and physical properties, safety and handling protocols, synthesis methodologies, and potential biological relevance.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] Its key properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| CAS Number | 4865-84-3 | [1] |

| Melting Point | 123 °C | |

| Boiling Point | 377.3 ± 17.0 °C (Predicted) | [1] |

| Density | 1.394 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| pKa | 3.60 ± 0.30 (Predicted) | [1] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

Safety and Handling

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

Pictograms:

Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements for the safe handling and use of this compound is provided below.

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |